molecular formula C23H18ClN3O3 B5831183 N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5831183
M. Wt: 419.9 g/mol
InChI Key: UAKATTWODZXNGZ-DHRITJCHSA-N
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Description

N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a diverse array of functional groups, including a furan ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring is often formed via cyclization reactions involving amides and aldehydes or ketones.

    Coupling Reactions: The furan and oxazole rings are then coupled using reagents such as phosphorous oxychloride (POCl3) or other coupling agents.

    Final Assembly: The final compound is assembled through condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its diverse functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: shares similarities with other heterocyclic compounds that contain furan and oxazole rings.

    Other Compounds: Similar compounds include those with variations in the substituents on the phenyl ring or modifications to the furan or oxazole rings.

Uniqueness

    Functional Diversity: The combination of furan, oxazole, and carboxamide groups in a single molecule provides unique chemical and biological properties.

    Its unique structure makes it a versatile candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-14-8-9-17(12-19(14)24)20-11-10-18(29-20)13-25-26-23(28)21-15(2)30-27-22(21)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,26,28)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKATTWODZXNGZ-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=C(ON=C3C4=CC=CC=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=C(ON=C3C4=CC=CC=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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